

6-Hydroxybenzothiazole: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 6-Hydroxybenzothiazole

Cat. No.: B183329

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CAS Number: 13599-84-3[1][2][3]

Molecular Formula: C₇H₅NOS[1][3]

Synonyms: 6-Benzothiazolol[1][3]

This technical guide provides an in-depth overview of **6-hydroxybenzothiazole**, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and biological activities, presenting key data and experimental methodologies for researchers, scientists, and professionals in the field.

Physicochemical Properties

Property	Value	Reference
Molecular Weight	151.18 g/mol	[1]
Appearance	White to Light yellow solid	[1]
Purity	>96.0% (GC)	[1]
Storage Temperature	Room Temperature (Recommended in a cool and dark place, <15°C)	[1]

Molecular Structure

The molecular structure of **6-Hydroxybenzothiazole** is characterized by a benzene ring fused to a thiazole ring, with a hydroxyl group substituted at the 6-position.

SMILES:Oc1cc2scnc2cc1

Synthesis of 6-Hydroxybenzothiazole Derivatives

The synthesis of **6-hydroxybenzothiazole** derivatives is a key area of research for the development of novel therapeutic agents. A general synthetic scheme involves the reaction of a substituted 2-aminothiophenol with a suitable carboxylic acid or its derivative.

Experimental Protocol: General Synthesis of 2,6-disubstituted Benzothiazoles

This protocol describes a common method for synthesizing benzothiazole derivatives, which can be adapted for **6-hydroxybenzothiazole**.

Materials:

- 2-amino-5-hydroxythiophenol (or a related precursor)
- Aryl/heteroaryl aldehydes
- Hypervalent iodine(III) reagent (e.g., Phenyliodine bistrifluoroacetate)
- Solvent (e.g., Dichloromethane)
- Mortar and pestle

Procedure:

- In a mortar, combine equimolar amounts of 2-amino-5-hydroxythiophenol and the desired aryl/heteroaryl aldehyde.
- Add the hypervalent iodine(III) reagent to the mixture.
- Grind the reactants at room temperature. The reaction is carried out under solvent-free conditions.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the product is purified by column chromatography on silica gel to yield the desired 2-substituted-**6-hydroxybenzothiazole**.

Biological Activity and Therapeutic Potential

Derivatives of **6-hydroxybenzothiazole** have demonstrated a wide range of biological activities, making them promising candidates for drug development in various therapeutic areas.

Neuroprotective Effects

Certain **6-hydroxybenzothiazole** urea derivatives have been identified as dual inhibitors of Dyrk1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A) and α -synuclein aggregation, both of which are implicated in the pathology of neurodegenerative diseases like Parkinson's and Alzheimer's.

Compound	Target	IC ₅₀	Biological Effect	Reference
b27 (phenyl acetamide derivative)	Dyrk1A	20 nM	Inhibition of Dyrk1A	[1]
b1	α -synuclein aggregation	10.5 μ M	Suppression of α -synuclein oligomer aggregation	[1]
b20	α -synuclein aggregation	7.8 μ M	Suppression of α -synuclein oligomer aggregation	[1]

These compounds have also shown neuroprotective effects in cellular models, protecting against cytotoxicity induced by α -synuclein and 6-hydroxydopamine.[1]

Anticancer Activity

2-Arylbenzothiazoles, including derivatives of **6-hydroxybenzothiazole**, are recognized for their antiproliferative properties. For instance, 2-(3,5-dihydroxyphenyl)-**6-hydroxybenzothiazole** has been shown to inhibit the growth of human breast cancer cells (MDA-MB-231) with an IC₅₀ value of 25 µM.[3] This compound induces apoptosis and causes cell cycle arrest.[3]

Antimicrobial Activity

The benzothiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. Substitutions at the 6-position of the benzothiazole ring, including the hydroxyl group, can modulate the antibacterial and antifungal properties of these compounds.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of **6-hydroxybenzothiazole** derivatives on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., MDA-MB-231)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Procedure:

- Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours).

- After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals by adding DMSO to each well.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells) and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle distribution.

Materials:

- Cancer cell lines
- Test compound
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

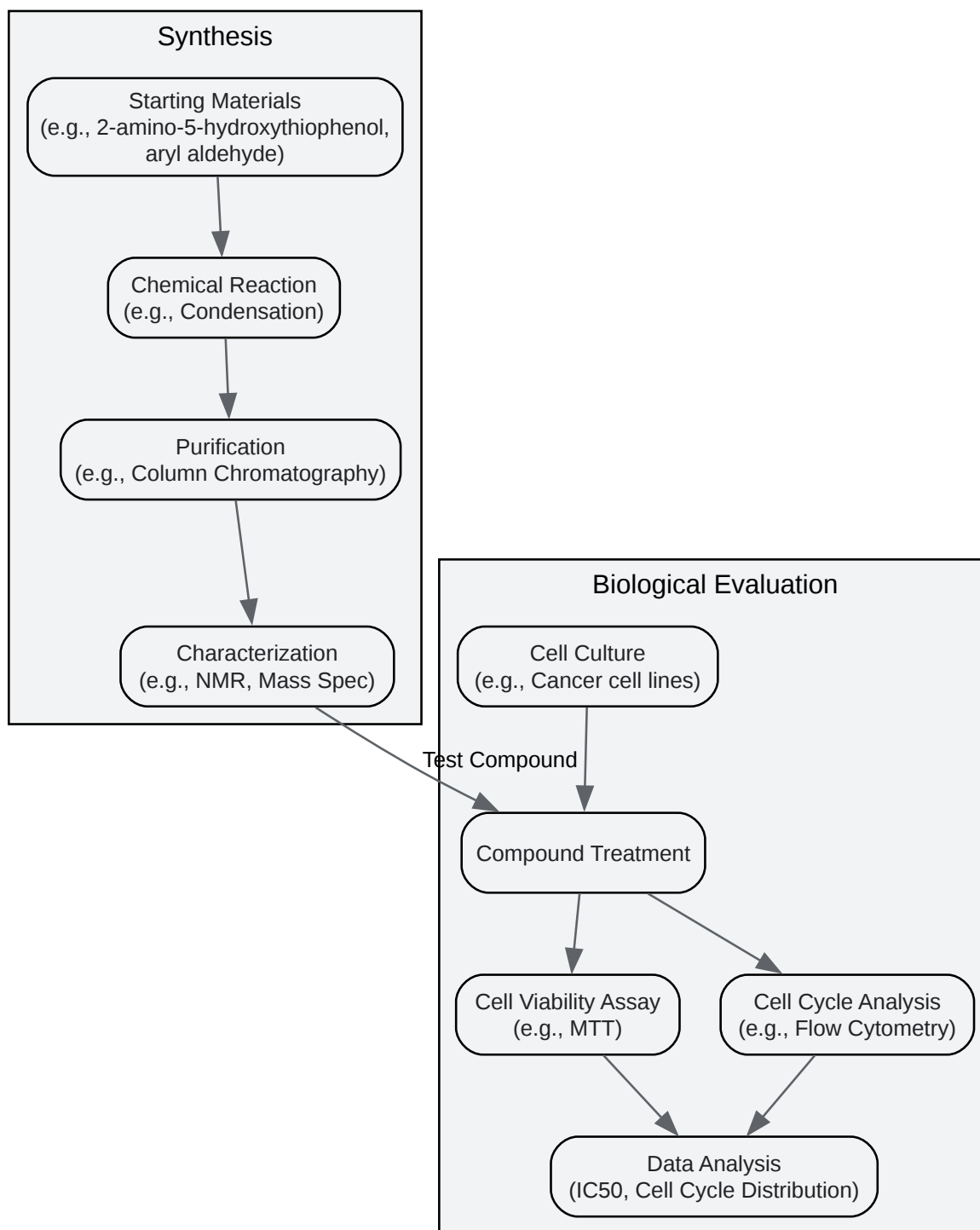
Procedure:

- Treat cells with the test compound at a specific concentration for a defined period.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
- Wash the fixed cells with PBS and resuspend them in PI staining solution.

- Incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution using a flow cytometer.

Visualizations

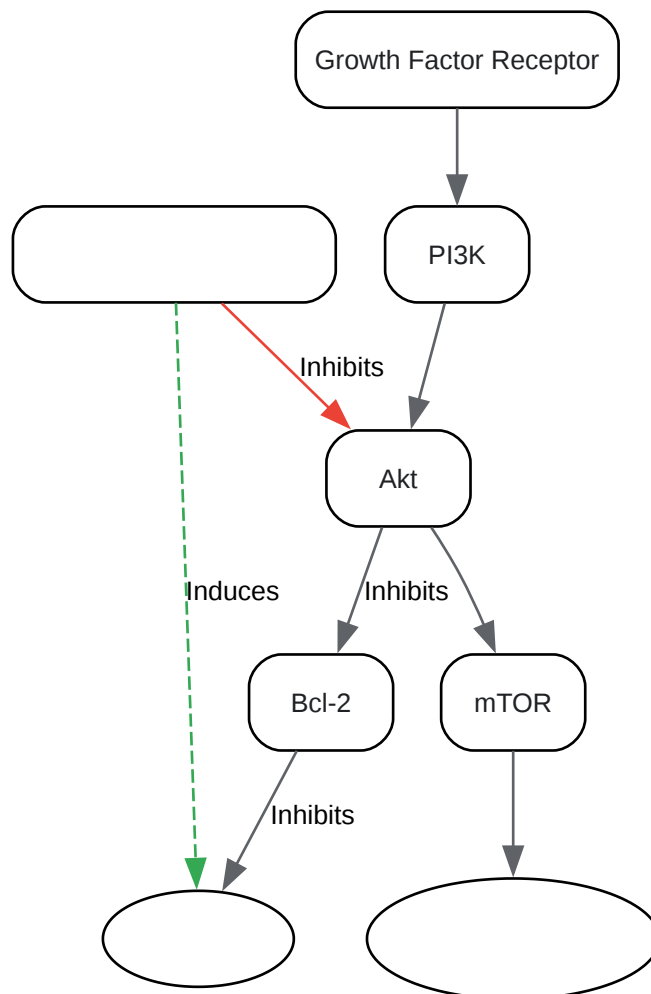
General Workflow for Synthesis and Biological Evaluation



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Caption: General workflow for the synthesis and biological evaluation of **6-hydroxybenzothiazole** derivatives.

Potential Signaling Pathway Inhibition in Cancer



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References

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